molecular formula C15H15N B142631 1-Phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 22990-19-8

1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B142631
CAS No.: 22990-19-8
M. Wt: 209.29 g/mol
InChI Key: PRTRSEDVLBBFJZ-UHFFFAOYSA-N
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Description

1-Phenyl-1,2,3,4-tetrahydroisoquinoline is an organic compound with the molecular formula C15H15N. It belongs to the class of isoquinoline alkaloids, which are known for their diverse biological activities. This compound is characterized by a phenyl group attached to a tetrahydroisoquinoline skeleton, making it a significant molecule in medicinal chemistry and synthetic organic chemistry .

Mechanism of Action

Target of Action

1-Phenyl-1,2,3,4-tetrahydroisoquinoline (PTIQ) is a synthetic compound that has been used as a lead compound for the development of drugs with dopamine β-hydroxylase inhibitory activity . This suggests that the primary target of PTIQ is the dopamine β-hydroxylase enzyme, which plays a crucial role in the biosynthesis of the neurotransmitter norepinephrine from dopamine.

Mode of Action

It is known to inhibit the activity of dopamine β-hydroxylase, thereby reducing the conversion of dopamine to norepinephrine . This can lead to an increase in dopamine levels and a decrease in norepinephrine levels in the brain, which can have various effects on mood, cognition, and other neurological functions.

Biochemical Pathways

PTIQ affects the catecholamine biosynthesis pathway by inhibiting the enzyme dopamine β-hydroxylase . This enzyme is responsible for the conversion of dopamine to norepinephrine, a key step in the biosynthesis of norepinephrine. By inhibiting this enzyme, PTIQ can alter the levels of these neurotransmitters in the brain, potentially affecting various neurological processes.

Pharmacokinetics

It is known that ptiq is a solid compound , suggesting that it may be administered orally

Result of Action

The inhibition of dopamine β-hydroxylase by PTIQ can lead to an increase in dopamine levels and a decrease in norepinephrine levels in the brain . This can have various effects on mood, cognition, and other neurological functions.

Action Environment

The action of PTIQ may be influenced by various environmental factors. For example, the efficacy and stability of PTIQ could potentially be affected by factors such as temperature, light, and pH Additionally, the presence of other substances in the body, such as other drugs or metabolites, could potentially interact with PTIQ and affect its action

Preparation Methods

1-Phenyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common synthetic route involves the condensation of benzoyl chloride or benzoic acid with phenethylamine in the presence of an alkali metal hydroxide to form N-(2-phenethyl)benzamide. This intermediate is then cyclized using phosphorus pentoxide and phosphorus trichloride in a benzene solvent to yield 1-phenyl-3,4-dihydroisoquinoline. Finally, reduction with hydroboron in an alcohol solvent produces this compound . Industrial production methods often focus on optimizing these steps to increase yield and reduce environmental impact.

Chemical Reactions Analysis

1-Phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions include substituted isoquinolines and dihydroisoquinolines .

Scientific Research Applications

1-Phenyl-1,2,3,4-tetrahydroisoquinoline has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: This compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and as an analgesic.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

1-Phenyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and synthetic utility .

Biological Activity

1-Phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound involves several established methodologies. Common synthetic routes include:

  • Pictet-Spengler Reaction : This method involves the condensation of phenylethylamine derivatives with aldehydes under acidic conditions to form the tetrahydroisoquinoline core.
  • Bischler-Napieralski Cyclization : This approach utilizes substituted phenethylamines and phosphorus oxychloride (POCl3) to facilitate cyclization into the THIQ structure.
  • Microwave-Assisted Synthesis : Recent advancements have allowed for microwave-assisted reactions, improving yields and reducing reaction times significantly.

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit notable antitumor properties. A study evaluated a series of THIQ compounds for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. Among these compounds, one derivative (5n) with specific hydroxyl and methoxy substitutions showed optimal bioactivity and was confirmed through X-ray crystallography and molecular docking studies .

CompoundStructureIC50 (nM)Activity
5nStructure250Tubulin polymerization inhibitor

Monoamine Oxidase Inhibition

Another significant biological activity of this compound is its inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Compounds derived from THIQ have been tested for their potency against MAO-A and MAO-B isoforms. The findings suggest that certain substitutions on the THIQ scaffold enhance MAO inhibitory activity, indicating potential applications in treating mood disorders .

Steroid Mimetic Activity

Recent studies have explored the potential of THIQ derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme implicated in estrogen-dependent cancers. One compound demonstrated an IC50 value of approximately 350 nM against this enzyme. The structure-activity relationship (SAR) studies highlighted that lipophilic substitutions at specific positions on the THIQ scaffold significantly enhance inhibitory potency .

Case Study 1: Tubulin Polymerization Inhibition

In a detailed study focusing on tubulin polymerization inhibitors, researchers synthesized various THIQ derivatives and evaluated their cytotoxic effects on cancer cell lines. The study concluded that specific functional groups on the phenyl ring were crucial for enhancing cytotoxicity and inhibiting tubulin polymerization .

Case Study 2: Neuroprotective Effects

A separate investigation assessed the neuroprotective effects of THIQ compounds against neurodegenerative disorders. The results indicated that certain derivatives could mitigate oxidative stress in neuronal cells, suggesting a potential role in developing treatments for conditions like Alzheimer's disease .

Properties

IUPAC Name

1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTRSEDVLBBFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22990-19-8
Record name 1,2,3,4-Tetrahydro-1-phenylisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022990198
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Record name 22990-19-8
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Record name 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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